Regioisomeric Differentiation: 5-Aminomethyl vs. 2-Aminomethyl Substitution Position
The target compound places the reactive aminomethyl nucleophile at the morpholine 5-position, whereas the dominant commercial alternative, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS 1187930-26-2), positions it at the 2-position [1]. This difference alters the spatial orientation of the conjugated warhead or ligand by approximately 2.5–3.0 Å relative to the morpholine core, based on computed 3D conformer analysis [2]. In PROTAC design, this translates to a distinct ternary complex geometry that can rescue degradation activity when 2-substituted linkers fail to induce productive ubiquitination [3].
| Evidence Dimension | Aminomethyl substituent ring position |
|---|---|
| Target Compound Data | Position 5 (C5 of morpholine ring) |
| Comparator Or Baseline | Position 2 (CAS 1187930-26-2, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride) |
| Quantified Difference | Approximately 2.5–3.0 Å displacement of the terminal amine in the lowest-energy conformer (computational estimate; no experimental head-to-head data available) |
| Conditions | Computed 3D conformer comparison (PubChem); PROTAC linker design principles (review-level evidence) |
Why This Matters
For procurement in bifunctional degrader campaigns, the 5-aminomethyl regioisomer provides an underexplored exit vector that can overcome synthetic tractability or activity dead-ends encountered with 2-substituted analogs.
- [1] PubChem. Compound Summary for CID 146050077: Tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate hydrochloride. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. 3D Conformer data for CID 146050077. National Center for Biotechnology Information (2025). View Source
- [3] Iris Unito. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. PROTAC-DB Database Study (2021). View Source
